molecular formula C20H24N2O2 B12912673 Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate CAS No. 920494-46-8

Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate

Cat. No.: B12912673
CAS No.: 920494-46-8
M. Wt: 324.4 g/mol
InChI Key: BLPNEFAUPOIPIH-UHFFFAOYSA-N
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Description

Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate is a complex organic compound with the molecular formula C20H24N2O2. This compound belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The structure of this compound includes a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring, with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate, can be achieved through several methods. One common approach is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

920494-46-8

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate

InChI

InChI=1S/C20H24N2O2/c1-2-24-20(23)17-11-21-18-6-4-3-5-16(18)19(17)22(12-14-7-8-14)13-15-9-10-15/h3-6,11,14-15H,2,7-10,12-13H2,1H3

InChI Key

BLPNEFAUPOIPIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)N(CC3CC3)CC4CC4

Origin of Product

United States

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